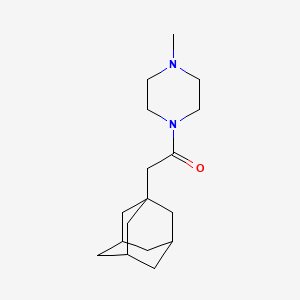
N,N'-bis(2,3-dimethylphenyl)-1,5-naphthalenedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(2,3-dimethylphenyl)-1,5-naphthalenedisulfonamide (also known as BDN) is a chemical compound that has been widely studied for its potential applications in scientific research. BDN is a sulfonamide derivative that has been shown to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of BDN is not well understood. However, it is believed that BDN interacts with biomolecules through a combination of hydrophobic and electrostatic interactions. This allows it to bind to specific sites on biomolecules and alter their function.
Biochemical and Physiological Effects:
BDN has been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDN in lab experiments is its high affinity for certain biomolecules. This allows researchers to study the interactions between biomolecules with a high degree of precision. However, one limitation of using BDN is that it can be difficult to synthesize and purify.
Future Directions
There are many potential future directions for research on BDN. One area of interest is in the development of new drugs that target specific biomolecules. Another area of interest is in the study of the interactions between biomolecules, such as protein-protein interactions and protein-DNA interactions. Additionally, further research is needed to better understand the mechanism of action of BDN and to develop more efficient synthesis methods.
Synthesis Methods
BDN can be synthesized through a multi-step process starting from 2,3-dimethylnaphthalene. The first step involves the bromination of 2,3-dimethylnaphthalene to yield 2,3-dimethyl-1-bromonaphthalene. This compound is then reacted with sodium sulfite to form 2,3-dimethyl-1-naphthalenesulfonic acid. The final step involves the reaction of 2,3-dimethyl-1-naphthalenesulfonic acid with 2,3-dimethylaniline to form BDN.
Scientific Research Applications
BDN has been studied extensively for its potential applications in scientific research. One of its most promising applications is in the field of molecular recognition. BDN has been shown to have a high affinity for certain biomolecules, such as proteins and nucleic acids. This makes it a valuable tool for studying the interactions between biomolecules and for developing new drugs that target specific biomolecules.
properties
IUPAC Name |
1-N,5-N-bis(2,3-dimethylphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S2/c1-17-9-5-13-23(19(17)3)27-33(29,30)25-15-7-12-22-21(25)11-8-16-26(22)34(31,32)28-24-14-6-10-18(2)20(24)4/h5-16,27-28H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXPUEAEPPDFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=CC(=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)

![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B5218017.png)
![1-(2,3-dimethylphenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5218020.png)
![3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5218035.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5218037.png)